molecular formula C19H22N2O3S B2590106 N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 299962-48-4

N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2590106
CAS No.: 299962-48-4
M. Wt: 358.46
InChI Key: PFEWXAOXKFWVJE-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a benzothiophene core fused with a cyclohexene ring. The molecule features a phenylcarbonylamino group at position 2 and a 3-hydroxypropyl substituent on the carboxamide nitrogen. The hydroxypropyl group may enhance solubility and hydrogen-bonding interactions, while the phenylcarbonyl moiety could influence electronic properties and target binding. Crystallographic tools such as SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) have likely been critical in elucidating its three-dimensional structure .

Properties

IUPAC Name

2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-12-6-11-20-18(24)16-14-9-4-5-10-15(14)25-19(16)21-17(23)13-7-2-1-3-8-13/h1-3,7-8,22H,4-6,9-12H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEWXAOXKFWVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333507
Record name 2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299962-48-4
Record name 2-benzamido-N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure which includes a benzothiophene moiety. The presence of the hydroxypropyl and phenylcarbonyl groups contributes to its biological activity.

Analgesic Activity

Research indicates that derivatives of tetrahydrobenzothiophene exhibit significant analgesic effects. For instance, compounds similar to this compound have shown analgesic activity exceeding that of standard analgesics like metamizole when tested using the "hot plate" method on mice .

Antimicrobial Activity

Studies have demonstrated that certain derivatives possess antimicrobial properties. For example, a related compound was evaluated for its antibacterial and antifungal activities, showing promising results against various pathogens . The mechanism behind this activity is thought to involve interference with microbial cell wall synthesis.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Research has indicated that certain benzothiophene derivatives can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve modulation of immune responses .

Study 1: Analgesic Efficacy

In a controlled study involving outbred white mice, the analgesic effects of the compound were assessed through intraperitoneal injections. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting effective analgesic properties .

Study 2: Antimicrobial Evaluation

A series of synthesized derivatives underwent antimicrobial testing against Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTest MethodResults
Compound AAnalgesicHot Plate MethodEfficacy greater than metamizole
Compound BAntimicrobialMIC TestingEffective against S. aureus and E. coli
Compound CAnti-inflammatoryCytokine Inhibition AssayReduced TNF-alpha production

The biological activities of this compound may be attributed to several mechanisms:

  • Analgesic Mechanism : Likely involves modulation of pain pathways in the central nervous system.
  • Antimicrobial Mechanism : Potentially disrupts bacterial cell wall synthesis or inhibits protein synthesis.
  • Anti-inflammatory Mechanism : May inhibit signaling pathways associated with inflammation.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H22N2O3S and features a benzothiophene core, which is known for its biological activity. The presence of the hydroxypropyl group and the phenylcarbonyl moiety enhances its solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. The inhibition of specific signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, is crucial in cancer therapy. Compounds similar to N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been shown to inhibit PI3K activity, which is often upregulated in various malignancies .

Analgesic Properties

The analgesic activity of benzothiophene derivatives has been evaluated using models such as the “hot plate” test. Studies have demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests that this compound could be a valuable candidate for pain management therapies.

Cardiovascular Effects

Compounds with similar structures have exhibited selective β-receptor blocking properties. These compounds can modulate cardiovascular responses by affecting heart rate and blood pressure regulation . Given the structural similarities, this compound may also demonstrate beneficial cardiovascular effects.

Neuroprotective Effects

The neuroprotective potential of benzothiophene derivatives is an area of active research. Compounds targeting neuroinflammatory pathways show promise in treating neurodegenerative diseases. Investigations into the neuroprotective effects of related compounds suggest that this compound may warrant further exploration in this context.

Synthetic Chemistry Applications

This compound can serve as an intermediate in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications . Its ability to undergo various reactions makes it a versatile starting material for developing novel therapeutic agents.

Case Studies and Research Findings

StudyFindings
Study on PI3K InhibitionDemonstrated that similar compounds effectively inhibit PI3K signaling pathways associated with cancer progression .
Analgesic Activity EvaluationFound that derivatives showed superior analgesic effects compared to metamizole in animal models .
Cardiovascular Impact AssessmentReported selective β-receptor blocking properties leading to modulation of heart rate without significant side effects .

Chemical Reactions Analysis

Carboxamide Groups

  • Hydrolysis :
    The phenylcarbonylamino and N-(3-hydroxypropyl)carboxamide groups undergo hydrolysis under acidic or basic conditions. For example, heating with aqueous HCl or NaOH yields carboxylic acids (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives) and aniline or 3-hydroxypropylamine, respectively .

    RCONHR’H+/OHRCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}
  • Amide Coupling :
    The carboxamide groups can participate in condensation reactions with amines or alcohols under coupling agents (e.g., EDCl, HATU), forming secondary amides or esters .

Hydroxyl Group (3-Hydroxypropyl)

  • Esterification :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form esters :

    R-OH+R’COClR-O-CO-R’+HCl\text{R-OH} + \text{R'COCl} \rightarrow \text{R-O-CO-R'} + \text{HCl}
  • Oxidation :
    The secondary alcohol can be oxidized to a ketone using agents like PCC or Dess-Martin periodinane .

Ring-Opening Reactions

Under oxidative conditions (e.g., H2_2O2_2, RuO4_4), the tetrahydro ring may cleave, forming sulfoxides or sulfones .

Synthetic Pathways

The compound is synthesized via sequential functionalization steps:

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO2_2 and NH3_3 .

  • Photodegradation : UV exposure leads to sulfoxide formation via sulfur oxidation .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
Amide hydrolysis6M HCl, 100°C, 12hCarboxylic acid + amine
Hydroxyl esterificationAcetyl chloride, pyridineAcetylated derivative
Sulfur oxidationH2_2O2_2, RT, 24hSulfoxide/sulfone
Ring-opening oxidationRuO4_4, CH3_3CNDicarboxylic acid derivatives

Research Findings

  • Analgesic Activity : Structural analogs (e.g., 2-[(1,4-dioxo-1-amino)amino]-tetrahydrobenzothiophenes) exhibit superior analgesic effects compared to metamizole, suggesting bioactivity tied to the carboxamide and tetrahydro core .

  • Renin Inhibition : Carboxamide derivatives of tetrahydrobenzothiophene show inhibitory effects on renin, highlighting potential cardiovascular applications .

Comparison with Similar Compounds

Key Differences :

  • The 3-hydroxypropyl group may improve water solubility compared to the ethyl ester (B) or carbonitrile (C), which are more lipophilic.
  • Quantum chemical calculations in suggest that electron-withdrawing groups (e.g., cyano in C) enhance anticorrosive efficacy by strengthening adsorption to metal surfaces. The phenylcarbonyl group in the target compound could offer similar benefits.

Table 1: Substituent Effects on Anticorrosive Properties

Compound Substituent at Position 2 Functional Group at Position 3 Key Property
Target Phenylcarbonylamino 3-hydroxypropyl carboxamide Enhanced H-bonding?
A Hydrazinyl (cyano-iminopropylidene) Carboxamide Moderate adsorption
B Hydrazinyl (cyano-iminopropylidene) Ethyl ester Lipophilic
C Hydrazinyl (cyano-iminopropylidene) Carbonitrile High electron withdrawal

Key Differences :

  • The target compound lacks the Schiff base (imine) linkage present in I, II, and P23-017, replacing it with a phenylcarbonylamino group. This may reduce reactivity while improving stability.
  • The 3-hydroxypropyl group could facilitate stronger hydrogen-bonding interactions with microbial enzymes compared to the methyl or methoxy groups in I and II .
  • The phenylcarbonyl group in the target compound may balance both hydrophobic and polar interactions.

Table 2: Antimicrobial Activity and Substituent Relationships

Compound Position 2 Substituent Position 3 Substituent Bioactivity
Target Phenylcarbonylamino 3-hydroxypropyl Unknown (inferred enhanced H-bonding)
I 4-Methoxyphenylimine 3-methylphenyl Antibacterial
II 4-Methylphenylimine 4-methylphenyl Antifungal
P23-017 4-Methoxyphenylimine 4-fluorophenyl Likely enhanced binding
Structural and Computational Insights
  • Crystallography : The use of SHELXL () and ORTEP-3 () ensures precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxypropyl group in the target compound may form intermolecular H-bonds, stabilizing crystal packing .
  • Molecular Dynamics : highlights computational methods to predict adsorption efficiencies. Similar approaches could model the target compound’s interactions with biological targets or metal surfaces.

Q & A

Q. Basic Quality Control

  • 1H/13C NMR : Confirm substitution patterns (e.g., phenylcarbonyl and hydroxypropyl groups). Key shifts: amide NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and tetrahydrobenzothiophene CH₂ (1.5–2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • HPLC : Use C18 columns with acetonitrile/water gradients; retention times and peak symmetry indicate purity (>98%) .

Advanced Analysis
Employ LC-MS/MS for trace impurity profiling. Couple with DFT-calculated IR spectra to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

What in vitro methodologies assess antibacterial/antifungal potential, and how should activity be interpreted against structural analogs?

Q. Basic Screening Protocol

  • Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs (e.g., ampicillin) .
  • Structure-Activity Relationship (SAR) : Analog studies () show that electron-withdrawing substituents (e.g., chloro, nitro) enhance activity. Replace the 3-hydroxypropyl group with methylphenyl (as in compound II) to test potency variations .

Advanced Mechanistic Insight
Perform time-kill assays and membrane permeability studies (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects. Combine with molecular docking to identify target binding (e.g., bacterial enoyl-ACP reductase) .

What computational strategies predict reaction pathways or optimize synthesis parameters?

Q. Advanced Methodologies

  • Reaction Path Search : Use quantum mechanics (e.g., Gaussian) to model transition states and intermediates. For example, simulate nucleophilic attack energetics during acylation .
  • AI-Driven Optimization : Train neural networks on reaction datasets (e.g., solvent, catalyst, temperature) to predict yield outcomes. Platforms like COMSOL enable multiphysics simulations for process scaling .

Validation
Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials). Use Bayesian optimization to iteratively refine conditions .

How should contradictory bioactivity data between structural analogs be addressed?

Q. Advanced Analysis Framework

  • Meta-Analysis : Compile bioactivity data for analogs (e.g., ’s compounds 23–26 vs. ’s I/II). Assess variables like assay conditions (pH, inoculum size) and solvent effects (DMSO vs. aqueous) .
  • Resolve Discrepancies : Conduct dose-response curves (IC₅₀) under standardized protocols. Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs .

What advanced separation techniques purify this compound from complex mixtures?

Q. Advanced Purification Strategies

  • Membrane Technologies : Employ nanofiltration (MWCO 500 Da) to remove low-MW byproducts .
  • HPLC Optimization : Use chiral columns (e.g., Chiralpak AD-H) if stereoisomers form during synthesis. Gradient elution (20–80% acetonitrile) resolves closely related impurities .

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